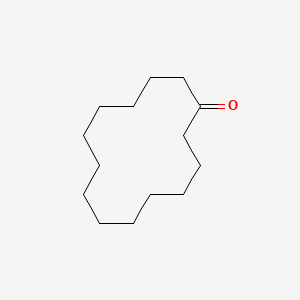

Cyclotetradecanone

描述

Significance of Macrocyclic Systems in Organic Chemistry

Macrocyclic compounds, which feature large ring structures, are of profound importance in organic chemistry. Their unique structural characteristics, often leading to specific conformations and host-guest chemistry capabilities, make them central to various fields. wipo.int Many natural products with significant biological activities, such as antibiotics and pheromones, possess macrocyclic frameworks. wipo.intneetprep.com The study of macrocycles provides insights into molecular recognition, enzyme mimicry, and the synthesis of complex molecular architectures. Macrocyclic ketones, a subclass of these compounds, are particularly valued as intermediates in the synthesis of other complex molecules and for their olfactory properties. google.comsciencepublishinggroup.com

Overview of Research Trajectories for Cyclotetradecanone

Research concerning this compound has primarily followed two main trajectories. The first is its synthesis and development as a synthetic musk for the fragrance industry, where it is valued for its pleasant, persistent odor. google.comchemicalbook.com The second major area of research involves its use as a starting material or intermediate in the synthesis of other complex macrocycles and polymers. chimia.chmolaid.com Investigations into its chemical and physical properties, including its various conformations, have also been a subject of scientific inquiry to better understand its reactivity and potential applications. sciencepublishinggroup.com

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3603-99-4 |

|---|---|

分子式 |

C14H26O |

分子量 |

210.36 g/mol |

IUPAC 名称 |

cyclotetradecanone |

InChI |

InChI=1S/C14H26O/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h1-13H2 |

InChI 键 |

FUGDHQXYVPQGLJ-UHFFFAOYSA-N |

SMILES |

C1CCCCCCC(=O)CCCCCC1 |

规范 SMILES |

C1CCCCCCC(=O)CCCCCC1 |

其他CAS编号 |

3603-99-4 |

产品来源 |

United States |

Advanced Synthetic Methodologies for Cyclotetradecanone and Its Derivatives

De Novo Synthesis Strategies

The construction of macrocyclic ketones such as cyclotetradecanone from acyclic precursors is a significant challenge in organic synthesis. Various innovative strategies have been developed to achieve this transformation efficiently.

Ring-closing metathesis (RCM) is a powerful and widely utilized method for synthesizing unsaturated rings of various sizes, including 5- to 30-membered rings. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular metathesis of a precursor molecule containing two terminal alkenes, catalyzed by metal complexes, most commonly those based on ruthenium. organic-chemistry.orgwikipedia.org The process forms a cycloalkene and releases a volatile byproduct, ethylene, which drives the reaction to completion. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, a long-chain diene is subjected to RCM conditions. The resulting cyclic alkene is then hydrogenated to yield the saturated this compound ring. The choice of catalyst is critical, with modern Grubbs catalysts (first and second generation) and Hoveyda-Grubbs catalysts being highly effective due to their tolerance of various functional groups. organic-chemistry.orgwhiterose.ac.uk The success of the macrocyclization depends on factors like catalyst selection, reaction time, temperature, and solvent. orgsyn.org The RCM approach has been successfully applied to the synthesis of complex macrocycles, demonstrating its broad utility. wikipedia.orgwhiterose.ac.ukmdpi.com

Table 1: Key Features of Ring-Closing Metathesis for Macrocycle Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular Olefin Metathesis |

| Precursor | Acyclic diene |

| Key Catalysts | Grubbs Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubbs Catalysts |

| Byproduct | Ethylene (volatile) |

| Ring Sizes | 5- to 30-membered rings and larger organic-chemistry.orgwikipedia.org |

| Post-RCM Step | Hydrogenation to yield the saturated macrocycle |

Various intramolecular cyclization strategies beyond RCM have been established for the synthesis of macrocyclic frameworks. These methods often require high-dilution conditions to favor the desired intramolecular reaction over competing intermolecular polymerization. Key examples include:

Acyloin Condensation: This involves the reductive coupling of a long-chain dicarboxylic acid ester using molten sodium to form a cyclic α-hydroxy ketone (acyloin), which is subsequently reduced to the ketone.

Dieckmann Condensation: An intramolecular reaction of a diester with a base to yield a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated.

Thorpe-Ziegler Cyclization: This method uses a dinitrile precursor that cyclizes in the presence of a strong base to form a cyclic enamino-nitrile, which is then converted to the macrocyclic ketone.

Palladium-Catalyzed Cyclizations: Transition-metal-catalyzed reactions, such as intramolecular Heck reactions, have been developed for creating complex cyclic systems. encyclopedia.pub

Enamines, which are formed from the reaction of ketones with secondary amines, can serve as potent nucleophiles. libretexts.org The reaction of an enamine with an electrophilic alkyne, such as an alkyl propiolate, is a known method for C-C bond formation. nih.gov In the context of macrocyclization, a linear substrate containing both an enamine and a propiolate moiety (or their precursors) can be designed. The intramolecular addition of the enamine to the propiolate would initiate ring closure. This sequence leverages the unique reactivity of enamines to construct the macrocyclic backbone. libretexts.orgnih.gov The versatility of this approach is enhanced by the ability to generate enamines from a wide range of ketones. libretexts.org

The Prins reaction, involving the acid-catalyzed addition of an aldehyde or ketone to an olefin, has emerged as an effective technique for macrocyclization. nih.govutexas.edu In its intramolecular variant, a long-chain hydroxy-alkene or a related substrate is treated with a Lewis or Brønsted acid. This initiates a cascade that forms a C-C and a C-O bond, often creating a tetrahydropyran (B127337) ring embedded within the larger macrocycle. nih.gov This strategy has been successfully used to close 12- to 20-membered macrocycles in the synthesis of complex natural products. nih.govacs.orgacs.org The engagement of ketones in Prins-type cyclizations can be challenging but offers a route to forming quaternary stereocenters. rsc.org

Electrochemical methods provide an alternative, often milder, route to cyclization. rsc.org These reactions use electricity to drive transformations, avoiding the need for harsh chemical oxidants or reductants. nih.gov For macrocyclization, the intramolecular Kolbe electrolysis of dicarboxylic acids can generate diradical intermediates that couple to form a C-C bond and close the ring. Another approach is the electrochemical oxidation of specific substrates, which can induce ring expansion or cyclization cascades. chinesechemsoc.org For example, the electrochemical oxidation of allyl alcohols can lead to ring-expanded β-halocarbonyl compounds through a semipinacol rearrangement. rsc.org These methods are noted for their mild conditions and functional group tolerance. rsc.orgnih.gov

Prins Reaction in Macrocyclization

Functionalization and Derivatization Methods

Once the this compound scaffold is synthesized, its chemical properties can be diversified through various functionalization reactions, primarily targeting the carbonyl group and the adjacent α-carbons.

The α-position of this compound can be functionalized through enolate or enamine intermediates.

α-Alkylation: The formation of an enolate with a strong base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide, introduces an alkyl group at the α-carbon. libretexts.orgvanderbilt.edu The regioselectivity of this reaction in unsymmetrical ketones can be controlled by using either kinetic or thermodynamic conditions. libretexts.orgresearchgate.net

Enamine Alkylation/Acylation: this compound can be converted to its enamine, which then acts as a nucleophile to attack alkyl halides or acyl halides. libretexts.org Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now functionalized at the α-position. libretexts.org

The carbonyl group itself is a hub for derivatization:

Baeyer-Villiger Oxidation: This reaction converts ketones into esters (or lactones in the case of cyclic ketones) using peroxy acids like m-CPBA or other oxidants. sigmaaldrich.comorganic-chemistry.org The oxidation of this compound yields a 15-membered lactone (oxacyclopentadecanone), effectively expanding the ring and introducing an ester linkage. sigmaaldrich.comresearchgate.netthieme-connect.com

Wittig Reaction: This reaction transforms the carbonyl group into a C=C double bond, allowing for the synthesis of exocyclic alkene derivatives.

Condensation Reactions: Reaction with primary amines or hydrazines yields the corresponding imines and hydrazones, respectively.

These derivatization methods allow for the modification of this compound's structure, which is crucial for exploring its applications and creating analogs with novel properties. acs.orgnsf.govnih.gov

Table 2: Summary of Derivatization Reactions for this compound

| Reaction | Reagents | Product Type |

|---|---|---|

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide | α-Alkyl this compound |

| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | Oxacyclopentadecanone (Lactone) sigmaaldrich.comresearchgate.netthieme-connect.com |

| Enamine Acylation | 1. Secondary Amine 2. Acyl Halide 3. H3O+ | β-Diketone Derivative |

| Wittig Reaction | Phosphonium Ylide | Exocyclic Alkene |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Cyclotetradecylamine |

Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in this regard, offering high selectivity and mild reaction conditions.

1 Enzymatic Catalysis in this compound Synthesis

Enzymes, particularly lipases and cutinases, have shown great potential in the synthesis of macrocyclic compounds, including ketones and lactones. researchgate.net These enzymes can catalyze intramolecular cyclization reactions of long-chain hydroxy acids or esters to form large rings.

Lipases are widely used for their ability to catalyze esterification and transesterification reactions. researchgate.net In the context of this compound synthesis, a lipase (B570770) could potentially catalyze the ring-closure of a 14-hydroxytetradecanoic acid derivative. Cutinases, which are naturally involved in the degradation of the plant polymer cutin, are also effective catalysts for both the synthesis and hydrolysis of polyesters. sciepublish.com Their ability to handle large substrates makes them suitable for macrocyclization reactions.

The general strategy involves the enzymatic cyclization of a linear precursor, such as a long-chain ω-hydroxy fatty acid. For instance, P450 monooxygenases can be used to hydroxylate fatty acids at the terminal (ω) position, producing the necessary precursors for lactonization catalyzed by lipases. researchgate.net

Formation of Oxime Derivatives

2 Biocatalytic Cascade Reactions for Macrocyclic Systems

Biocatalytic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer a highly efficient and atom-economical approach to complex molecule synthesis. nih.govnih.govuni-freiburg.de These cascades can be designed to convert simple starting materials into complex macrocyclic systems in a sustainable manner.

One promising strategy involves the use of a multi-enzyme system to convert cycloalkanes into α,ω-dicarboxylic acids. nih.gov This process can be modularized, with different sets of enzymes responsible for distinct parts of the reaction sequence. For example, a three-module system in E. coli has been developed where:

A P450 monooxygenase hydroxylates the cycloalkane.

An alcohol dehydrogenase and a Baeyer-Villiger monooxygenase convert the resulting cycloalkanol to a lactone. nih.gov

A lactonase hydrolyzes the lactone to a hydroxy acid, which is then further oxidized to the dicarboxylic acid by an alcohol dehydrogenase and an aldehyde dehydrogenase. nih.gov

Such a cascade could be adapted for the synthesis of precursors to this compound. Furthermore, biocatalytic cascades have been developed for the asymmetric synthesis of complex molecules from α,β-unsaturated ketones, combining ene-reductases and imine reductases/reductive aminases. fiveable.me This highlights the potential for creating chiral derivatives of this compound through enzymatic pathways.

Elucidation of Reaction Mechanisms and Mechanistic Studies

Mechanistic Pathways of Key Transformations

The reactivity of cyclotetradecanone is characterized by a variety of transformations, including ring expansions, contractions, and transannular reactions. The specific mechanistic pathways are often influenced by the reaction conditions and the nature of the reagents involved.

Ring expansion and contraction reactions are fundamental transformations in organic chemistry that alter the size of a cyclic structure. wikipedia.org These reactions can proceed through various intermediates, including cationic, anionic, and carbenoid species. wikipedia.orgetsu.edu

One notable ring expansion involving a this compound derivative is the Tiffeneau-Demjanov rearrangement. This reaction, a type of semipinacol rearrangement, proceeds through the formation of a diazonium ion, which then undergoes a 1,2-alkyl shift, leading to an expanded ring. wikipedia.org For instance, the reaction of a diazomethane (B1218177) with a bicyclic ketone derived from a cycloheptatriene (B165957) can lead to a ring expansion, forming a 5,7-bicyclic system. libretexts.org

Conversely, ring contractions can also occur. The Favorskii rearrangement, for example, is a base-catalyzed reaction that can lead to ring contraction. etsu.edu While specific examples involving this compound are not extensively detailed in the provided results, the general mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which then rearranges. etsu.edulibretexts.org The Wolff rearrangement is another method for ring contraction, proceeding through a ketene (B1206846) intermediate. libretexts.org

The table below summarizes key aspects of these rearrangement reactions.

| Rearrangement Reaction | Key Intermediate(s) | Typical Outcome for Cyclic Ketones |

| Tiffeneau-Demjanov | Diazonium ion, Carbocation | Ring Expansion wikipedia.org |

| Favorskii | Cyclopropanone | Ring Contraction etsu.edu |

| Wolff | Ketenes, Diazo compounds | Ring Contraction or Expansion libretexts.org |

Transannular reactions are intramolecular reactions that occur across a ring, forming a covalent bond between atoms on opposite sides. scripps.edu These reactions are particularly prevalent in medium-sized rings (8-11 members) and larger macrocycles due to steric strain and the proximity of non-adjacent atoms. mdpi.com In this compound, the large ring size allows for conformations where hydrogens on one side of the ring can interact with the carbonyl group or other reactive sites on the other side. gla.ac.uk

Studies on cyclododecanone (B146445), a related macrocycle, have shown that transannular H∙∙∙H interactions are a significant factor in determining conformational stability. mdpi.com These interactions arise from hydrogen atoms pointing towards the interior of the ring. mdpi.com Such proximity can facilitate transannular reactions. For instance, free-radical mediated transannular cyclizations have been observed in 14-membered rings, with rates for 5-exo cyclizations being approximately 10^4 s⁻¹. researchgate.net These reactions can lead to the formation of fused bicyclic systems. researchgate.net

Electrochemical reactions involve the transfer of electrons between an electrode and a substrate, leading to oxidation or reduction. numberanalytics.comwikipedia.orgnumberanalytics.com The mechanism of such reactions is a sequence of elementary steps, including at least one electron transfer step. wikipedia.org For organic molecules, electrochemical reactions often proceed through radical or ionic intermediates. researchgate.net

While specific electrochemical studies on this compound were not found in the provided search results, general principles of organic electrochemistry can be applied. The electrochemical oxidation or reduction of this compound would likely involve the carbonyl group.

A proposed mechanism for the electrochemical reduction of a ketone like this compound could involve the following steps:

Single Electron Transfer (E): The ketone accepts an electron from the cathode to form a radical anion.

Chemical Step (C): The radical anion can then undergo various chemical reactions, such as protonation or dimerization.

Further Electron Transfer (E): The resulting species might accept another electron to form a dianion, which would then undergo further chemical reactions.

This sequence is often referred to as an ECE mechanism (Electron transfer, Chemical step, Electron transfer). wikipedia.org The specific products would depend on the reaction conditions, such as the solvent, electrolyte, and electrode material. frontiersin.org

Cycloaddition reactions are powerful tools for forming cyclic compounds. numberanalytics.comnih.gov These reactions can be classified as either concerted, where all bond-making and bond-breaking occurs in a single transition state, or multi-step, involving the formation of an intermediate. solubilityofthings.com The nature of the cycloaddition (concerted or stepwise) is often debated and depends on the specific reactants and reaction conditions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example that is generally considered to be a concerted process. numberanalytics.com In the context of larger rings, higher-order cycloadditions, such as [6+2] or [8+2], become possible. mdpi.com For instance, the reaction of tropone (B1200060) with cyclopentadiene (B3395910) can lead to various cycloadducts through different cycloaddition pathways. mdpi.com

While no specific cycloaddition reactions involving this compound as a primary reactant were detailed, it can participate as a precursor to dienes or dienophiles. The mechanism of such reactions, whether concerted or stepwise, would be influenced by factors such as frontier molecular orbital interactions and the polarity of the reactants. mdpi.com Radical-mediated (4+2) cycloadditions, for example, proceed through a stepwise mechanism involving radical intermediates. rsc.org

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. solubilityofthings.comwikipedia.orgnumberanalytics.com Several key rearrangement reactions are relevant to cyclic ketones like this compound.

The Baeyer-Villiger oxidation converts a ketone into an ester (or a cyclic ketone to a lactone) using a peroxy acid. wiley-vch.de The mechanism involves the nucleophilic attack of the peroxy acid on the protonated ketone, followed by the migration of an alkyl group to an electron-deficient oxygen atom. wiley-vch.de The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. wiley-vch.de

The Beckmann rearrangement transforms an oxime into an amide. solubilityofthings.com This reaction is acid-catalyzed and proceeds through the migration of the group anti-periplanar to the hydroxyl group on the oxime. etsu.eduwiley-vch.de

The Pinacol rearrangement involves the conversion of a 1,2-diol to a ketone or aldehyde. libretexts.org This acid-catalyzed reaction proceeds through a carbocation intermediate and a 1,2-alkyl or -hydride shift. etsu.edu A related transformation is the semipinacol rearrangement , which can be used for ring expansion or contraction. libretexts.org

The table below outlines the key features of these rearrangement reactions.

| Rearrangement Reaction | Reactant Functional Group | Product Functional Group | Key Mechanistic Feature |

| Baeyer-Villiger Oxidation | Ketone | Ester/Lactone | Migration of an alkyl group to an electron-deficient oxygen. wiley-vch.de |

| Beckmann Rearrangement | Oxime | Amide | Migration of a group anti to the hydroxyl group. solubilityofthings.comwiley-vch.de |

| Pinacol Rearrangement | 1,2-Diol | Ketone/Aldehyde | Formation of a carbocation followed by a 1,2-shift. etsu.edulibretexts.org |

Multi-step vs. Concerted Cycloaddition Processes

Kinetic and Thermodynamic Considerations

In many reactions, the kinetic and thermodynamic products are the same. However, under certain conditions, a less stable kinetic product may form initially, which can then rearrange to the more stable thermodynamic product if the reaction is reversible. libretexts.orgopenstax.org This is often observed in the electrophilic addition to conjugated dienes, where the product ratio can be temperature-dependent. openstax.org

For reactions involving this compound, the interplay between kinetics and thermodynamics would influence product distributions. For example, in a rearrangement reaction, different migratory pathways might be kinetically or thermodynamically favored. A general non-linear relationship between activation energies and reaction energies has been derived, offering a more comprehensive model than the classical Bell-Evans-Polanyi principle. chemrxiv.org This relationship can be used to understand and predict reactivity trends. chemrxiv.org

Relating kinetic rate constants to thermodynamic data is a significant area of research, as it could allow for the computation of unknown rate constants from more readily available thermodynamic data. nasa.govtechbriefs.com

Transition State Analysis in Macrocyclization

A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time along the reaction coordinate, representing the peak of the energy barrier between reactants and products. numberanalytics.com Analyzing the structure and energy of this state is paramount to understanding reaction mechanisms, as it directly relates to the activation energy (Ea), which determines the reaction rate. numberanalytics.comnumberanalytics.com

Due to their fleeting nature, transition states cannot be isolated or observed directly in the laboratory. schrodinger.com Therefore, their study relies heavily on computational chemistry, particularly methods like Density Functional Theory (DFT). numberanalytics.commdpi.com These computational tools allow researchers to model the reaction pathway, calculate the geometries of reactants, products, and the transition state, and determine the activation energy. researchgate.netchemrxiv.org

For the macrocyclization leading to this compound, the precursor, a long and flexible 14-carbon chain, must overcome significant conformational freedom to bring its two reactive ends together in the correct orientation for ring closure. The transition state for this reaction would be a highly strained, ring-like structure where the new bond is partially formed.

A computational transition state analysis for this compound formation would typically involve:

Modeling Reactant and Product: Defining the initial (e.g., tetradecanedioic acid) and final (this compound) structures. schrodinger.com

Mapping the Reaction Pathway: Using algorithms like the Nudged Elastic Band (NEB) method or Quadratic Synchronous Transit (QST) to find the lowest energy path between reactants and products. numberanalytics.com

Locating the Transition State: Identifying the highest energy point along this path, which corresponds to the transition state geometry. numberanalytics.comchemrxiv.org

Frequency Calculation: Verifying the located structure as a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. numberanalytics.com

This analysis provides critical insights into the steric and electronic factors that govern the reaction. For instance, it can reveal unfavorable interactions in the transition state that increase the activation energy and slow the reaction, or it can help in designing catalysts that specifically stabilize this transient structure, thereby accelerating the reaction. numberanalytics.com By comparing the activation energies of different possible mechanistic pathways (e.g., concerted vs. stepwise), computational studies can help determine the most plausible reaction mechanism. chemrxiv.org

The table below outlines the key parameters derived from a typical transition state analysis.

| Parameter | Definition | Significance in Macrocyclization |

| Transition State Geometry | The three-dimensional arrangement of atoms at the peak of the energy barrier. researchgate.net | Reveals the specific conformation the precursor chain must adopt for cyclization, highlighting steric strains. |

| Activation Energy (Ea or ΔG‡) | The energy difference between the reactants and the transition state. numberanalytics.com | Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. |

| Reaction Coordinate | The path of minimum energy connecting reactants and products via the transition state. | Describes the progress of the reaction, showing how bond lengths and angles change during the transformation. |

| Imaginary Frequency | A unique vibrational mode of the transition state with a negative force constant. numberanalytics.com | Confirms the structure as a true transition state and describes the atomic motion leading from the transition state to the product. |

Theoretical and Computational Chemistry of Cyclotetradecanone

Quantum Chemical Investigations

Quantum chemical methods, which solve the electronic Schrödinger equation, offer profound insights into the structure and energy of molecules. These ab initio (from first principles) and Density Functional Theory (DFT) approaches are fundamental to understanding the intrinsic properties of cyclotetradecanone. wikipedia.orguol.de

Electronic structure calculations are essential for determining the fundamental properties of this compound, such as its geometry, electron distribution, and orbital energies. Methods like Density Functional Theory (DFT) and ab initio calculations are the cornerstones of these investigations. mdpi.comrsc.org

DFT has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org For a molecule like this compound, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p). This level of theory is effective for optimizing molecular geometry and predicting spectroscopic parameters. researchgate.net Studies on analogous macrocyclic ketones, such as cyclododecanone (B146445), have successfully used the B3LYP-D3BJ/6-311++G(d,p) level of theory to optimize conformer structures, yielding results that closely match experimental data. mdpi.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by more explicitly treating electron correlation. wikipedia.org While computationally more demanding, methods like MP2 and Coupled-Cluster (CCSD(T)) can provide benchmark energies and properties. uoa.gr For large molecules, however, their application can be resource-intensive. In studies of similar macrocycles, MP2 calculations with the 6-311++G(d,p) basis set have been used to refine the energetic ordering of conformers initially identified by DFT. researchgate.net

These calculations provide key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as they relate to the molecule's ability to act as an electron donor or acceptor, respectively, influencing its reactivity.

Table 1: Representative Theoretical Methods for Electronic Structure Calculation This table is representative of methods used for similar macrocyclic ketones and illustrates a typical approach for this compound.

| Method | Basis Set | Typical Application |

|---|---|---|

| DFT (B3LYP-D3BJ) | 6-311++G(d,p) | Geometry optimization, frequency calculations, relative energies. researchgate.netmdpi.com |

| Ab initio (MP2) | 6-311++G(d,p) | Refined energy calculations, conformational analysis. researchgate.netuoa.gr |

Due to the flexibility of its fourteen-membered ring, this compound can adopt numerous conformations. Identifying the most stable conformers and understanding the energy landscape that connects them is a primary goal of computational analysis. rsc.orgifes.edu.br The stability of these conformers is governed by a delicate balance of angle strain, torsional strain, and non-bonded transannular interactions (steric strain between atoms across the ring). mdpi.com

For large macrocycles like this compound, angle and torsional strain are generally low compared to medium-sized rings (8-11 atoms). mdpi.comnih.gov The dominant factor influencing conformational preference is often the minimization of unfavorable transannular interactions between hydrogen atoms pointing inside the ring. mdpi.com Experimental X-ray and NMR studies on related macrocyclic ketones, such as cyclododecanone, have been combined with computational methods to map their potential energy surfaces. mdpi.comnih.gov

A typical computational workflow for conformational analysis involves:

An initial broad search using computationally inexpensive methods like molecular mechanics or semi-empirical methods (e.g., AM1) to generate a large pool of possible conformers. mdpi.com

Optimization of the resulting structures using a more robust method, such as DFT (e.g., B3LYP/6-311++G(d,p)), to locate the true local minima on the potential energy surface. nih.gov

Calculation of vibrational frequencies to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons. nih.gov

For this compound, solid-state studies have indicated a preference for a researchgate.net-2-one conformation. researchgate.net A full computational study would reveal the relative energies of this and other low-energy conformers in the gas phase, providing a detailed energy landscape.

Table 2: Illustrative Conformational Energy Data This table is based on published data for the analogous cyclododecanone and represents the type of results a full computational analysis of this compound would yield. Energies are relative to the lowest energy conformer (I).

| Conformer | Point Group | Relative Energy (B3LYP, kJ/mol) | Relative ZPVE-Corrected Energy (B3LYP, kJ/mol) |

| I | C₁ | 0.00 | 0.00 |

| II | C₁ | 4.89 | 4.79 |

| III | C₂ | 5.57 | 5.09 |

| IV | C₁ | 6.01 | 5.86 |

| V | C₁ | 6.84 | 6.27 |

| (Data adapted from Burevschi, E. et al., Molecules, 2021) researchgate.net |

Quantum chemical calculations are invaluable for modeling chemical reaction pathways, allowing for the determination of transition state structures and the calculation of activation energies. rsc.orgconcord.org This provides a microscopic view of reaction mechanisms that is often inaccessible to experiment alone. aganitha.ai

For this compound, this could involve modeling its synthesis, such as ring-closing metathesis or Thorpe-Ziegler cyclization, or its subsequent reactions, like reductions, oxidations, or enolate chemistry. By mapping the potential energy surface along a reaction coordinate, researchers can identify the lowest energy path from reactants to products. ebsco.com

A typical reaction modeling study involves:

Locating Reactants and Products: The geometries of the starting materials and products are fully optimized.

Finding the Transition State (TS): A search algorithm is used to locate the first-order saddle point on the potential energy surface that connects reactants and products. This structure represents the peak of the activation energy barrier.

Frequency Calculation: A frequency calculation on the TS geometry is performed to verify that it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants.

Such models can explain stereoselectivity, predict the effects of catalysts, and guide the optimization of reaction conditions for improved yields. ebsco.com

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of discrete conformers, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. utep.eduh-its.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. rsc.orgdntb.gov.ua

In solution, this compound is not static but is constantly in motion, transitioning between different low-energy conformations. MD simulations are the ideal tool to study these dynamics. researchgate.net A simulation would typically place a single this compound molecule in a box filled with explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent).

The simulation trajectory, often spanning nanoseconds or microseconds, would show the molecule exploring its conformational energy landscape. frontiersin.org Analysis of this trajectory can reveal:

The preferred conformations in a given solvent.

The timescales and pathways of transitions between different conformers.

The population distribution of different conformational states, which can be related to their free energies in solution.

These simulations provide a bridge between the gas-phase energies calculated by quantum mechanics and the behavior of the molecule in a realistic condensed-phase environment.

The solvent can have a profound effect on the conformational preferences of a flexible molecule like this compound. nih.govsrce.hr Solvents can stabilize certain conformers over others through electrostatic interactions (e.g., dipole-dipole) or specific interactions like hydrogen bonding. nih.gov

Computational chemistry models solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. rsc.org This is a computationally efficient way to incorporate bulk solvent effects into quantum mechanical calculations of geometry and energy. The solvent can alter the relative energies of conformers, potentially changing the identity of the global minimum compared to the gas phase.

Explicit Solvation Models: As used in MD simulations, this approach involves surrounding the solute molecule with a large number of individual solvent molecules. nih.gov This method captures specific solute-solvent interactions, such as the formation of a hydrogen bond between the carbonyl oxygen of this compound and a protic solvent molecule. It provides a more detailed and physically realistic picture of solvation, revealing how the solvent shell is structured around the solute and how it influences conformational dynamics.

By running simulations in different solvents, one can directly probe how solvent polarity and hydrogen-bonding capability modulate the conformational landscape of this compound. srce.hr

Conformational Dynamics in Solution

Predictive Modeling for Reactivity and Selectivity

Predictive modeling in computational chemistry utilizes mathematical models and computer simulations to forecast the behavior of molecules in chemical reactions, offering insights into reactivity and selectivity without the need for physical experimentation. nextmol.com This approach is particularly valuable for complex molecules like this compound, where multiple potential reaction sites exist. By combining quantum mechanical calculations with machine learning algorithms, it is possible to develop models that predict reaction outcomes with high accuracy. nextmol.comnih.gov These predictive tools are transforming chemical research and development by accelerating innovation and reducing the reliance on time-consuming trial-and-error experiments. nextmol.com

The core of this methodology involves training algorithms on datasets where reaction outcomes (e.g., yield, regioselectivity) are known. researchgate.net The models learn the complex relationships between the structural or electronic features of the reactants and the observed results. researchgate.netchemrxiv.org For a substrate like this compound, a key challenge is predicting which of its many C-H bonds would be most susceptible to functionalization, a common reaction studied with these models. researchgate.net

Research Findings and Methodologies

Research in predictive modeling for chemical reactions has led to the development of two primary classes of models: reactivity prediction models, which classify a substrate as reactive or non-reactive, and selectivity prediction models, which identify the specific site within a molecule most likely to react. nih.gov These models are often built using machine learning techniques such as multivariate linear regression, random forest algorithms, and support vector regression (SVR). researchgate.netnih.govpitt.edu

The process generally involves:

Descriptor Calculation: For each potential reaction site on a molecule like this compound, a set of numerical descriptors is calculated. These can include quantum chemical properties (e.g., charge, bond dissociation energy, HOMO/LUMO energies), steric parameters (e.g., buried volume), and topological indices. researchgate.netresearchgate.netnsps.org.ng

Model Training: A machine learning algorithm is trained on a dataset of molecules where the reaction outcomes and the corresponding descriptors are known. For instance, a model could be trained on a diverse set of macrocycles to predict the site of C-H oxidation. nih.gov

Prediction and Validation: The trained model is then used to predict the reactivity or selectivity for new molecules, such as this compound. The model's predictions are validated against experimental results to ensure their accuracy and reliability. nih.gov

For example, in predicting the regioselectivity of a hypothetical C-H hydroxylation on this compound, a model would analyze the descriptors for each unique carbon atom.

Table 1: Hypothetical Descriptors for C-H Bonds of this compound This interactive table illustrates the type of input data used for predictive modeling. The values are representative for demonstrating the methodology.

| Carbon Atom Position | Bond Dissociation Energy (kcal/mol) | Natural Population Analysis (NPA) Charge | Steric Hindrance (Buried Volume %) |

| C2 (α to C=O) | 95.8 | +0.05 | 35.2 |

| C3 (β to C=O) | 98.5 | -0.21 | 28.1 |

| C4 | 98.6 | -0.22 | 27.5 |

| C5 | 98.6 | -0.22 | 27.4 |

| C6 | 98.7 | -0.23 | 27.3 |

| C7 | 98.7 | -0.23 | 27.3 |

| C8 (opposite C=O) | 98.7 | -0.23 | 27.2 |

A machine learning model, having learned from a vast dataset that lower bond dissociation energy and specific electronic properties favor oxidation, could then process this data to forecast the most likely reaction site.

Table 2: Predicted Reactivity for C-H Hydroxylation of this compound This interactive table shows a hypothetical output from a predictive model, ranking the likelihood of a reaction at different sites.

| Carbon Atom Position | Predicted Reactivity Score | Predicted Selectivity Rank |

| C2 (α to C=O) | 0.85 | 1 |

| C3 (β to C=O) | 0.45 | 2 |

| C8 (opposite C=O) | 0.30 | 3 |

| C4 | 0.28 | 4 |

| C5 | 0.27 | 5 |

| C7 | 0.26 | 6 |

| C6 | 0.25 | 7 |

Such models have been successfully developed and validated for various reaction types, achieving high accuracy (>90%) in predicting both reactivity and site selectivity. nih.gov The integration of machine learning with high-throughput experimentation allows for the rapid screening of virtual compound libraries and the optimization of reaction conditions, significantly accelerating the discovery of new synthetic pathways. nih.govnih.gov While these models are powerful, their predictive accuracy is highly dependent on the quality and diversity of the training data and the relevance of the chosen descriptors. mit.edu

Advanced Analytical Characterization Techniques in Cyclotetradecanone Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of cyclotetradecanone by examining the interaction of the molecule with electromagnetic radiation.

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed atomic and molecular structure of compounds. ucm.esnih.gov It provides information on chemical shifts, coupling constants, and relative peak areas. nih.gov

Complete assignment of ¹H and ¹³C NMR data for this compound has been achieved. collectionscanada.gc.ca In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is readily identifiable due to its characteristic downfield chemical shift. researchgate.net The chemical shifts of the hydrogen and carbon atoms provide crucial information about their local electronic environments within the ring structure. chemguide.co.uklibretexts.org Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be used to confirm assignments by revealing correlations between neighboring protons and between protons and carbons. mdpi.com

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~2.4 | Protons alpha to the carbonyl group |

| ¹H | ~1.2-1.6 | Methylene protons in the hydrocarbon chain |

| ¹³C | ~210 | Carbonyl carbon |

| ¹³C | ~40 | Carbons alpha to the carbonyl group |

| ¹³C | ~20-30 | Methylene carbons in the hydrocarbon chain |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. wikipedia.org Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, which can be useful for determining the structure of unknown compounds. wikipedia.orglibretexts.org

In the mass spectrum of this compound, the molecular ion peak [M]⁺ can be observed, confirming its molecular weight of 210.36 g/mol . nih.gov The fragmentation pattern provides structural information. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition of the molecule and its fragments. uni-muenchen.demdpi.com Advanced techniques like tandem mass spectrometry (MS/MS) can further detail the fragmentation pathways. mdpi.comchromatographyonline.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O nih.gov |

| Molecular Weight | 210.36 g/mol nih.gov |

| Molecular Ion Peak (m/z) | 210 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. uni-siegen.deedinst.commt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, causing changes in its dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light due to changes in the molecule's polarizability. uni-siegen.de

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | IR | ~1710 |

| C-H Stretch | IR | ~2850-2950 |

| Low-frequency modes | Raman | 437, 391 researchgate.net |

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. semanticscholar.org It provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia and, therefore, its precise three-dimensional structure. arxiv.org This technique is particularly powerful for distinguishing between different conformers of a molecule. dntb.gov.uanih.gov

While specific studies on this compound using microwave spectroscopy are not widely reported, research on similar macrocyclic ketones like cyclododecanone (B146445) has demonstrated the capability of this technique to identify multiple stable conformers in the gas phase. mdpi.comresearchgate.net For cyclododecanone, seven different conformations were identified, and their rotational constants were determined with high precision. mdpi.comresearchgate.net A similar approach could be applied to this compound to map its conformational landscape and determine the geometries of its stable conformers. The solid-state conformation of this compound has been identified as a researchgate.net-2-one conformation. openaccessjournals.com

| Parameter | Description |

|---|---|

| Rotational Constants (A, B, C) | Determines the principal moments of inertia and thus the molecular geometry of each conformer. |

| Dipole Moment Components (µa, µb, µc) | Provides information about the charge distribution within the molecule. |

| Relative Abundance | Indicates the population of each conformer at the experimental temperature. |

Infrared (IR) and Raman Spectroscopy

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating components of a mixture and for analytical quantification.

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. aelabgroup.comlibretexts.org In GC, a sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. elgalabwater.com Separation is achieved based on the differential partitioning of the analytes between the two phases. aelabgroup.com

GC is well-suited for the analysis of this compound due to its volatility. It is commonly used for purity assessment and quantification. lancashire.ac.uk When coupled with a mass spectrometer (GC-MS), it becomes a definitive tool for identification. nih.govlancashire.ac.ukphenomenex.com The retention time of this compound in the GC column provides a characteristic identifier, while the mass spectrometer provides a fragmentation pattern that confirms its identity. nih.govelgalabwater.com This combination is invaluable for detecting and identifying this compound in complex mixtures. lancashire.ac.uk

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary column (e.g., DB-5, HP-5ms) |

| Carrier Gas | Helium or Nitrogen elgalabwater.com |

| Injection Mode | Split/Splitless |

| Oven Temperature Program | Programmed ramp (e.g., 100°C to 280°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) elgalabwater.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components within a mixture. wikipedia.org This method forces a sample mixture, dissolved in a liquid solvent (the mobile phase), through a column packed with a solid adsorbent material (the stationary phase) under high pressure. chemguide.co.uk The separation is achieved based on the differential interactions of the sample components with the stationary phase. wikipedia.org

In the context of this compound research, HPLC is a valuable tool for assessing the purity of the compound and for separating it from other related macrocyclic ketones or reaction byproducts. The choice of stationary and mobile phases is critical for achieving effective separation.

There are two primary modes of HPLC: normal-phase and reversed-phase. Normal-phase HPLC utilizes a polar stationary phase, such as silica, and a non-polar mobile phase. chemguide.co.uk This mode is effective for separating analytes that are soluble in non-polar solvents. wikipedia.org Conversely, reversed-phase HPLC, the more common method, employs a non-polar stationary phase and a polar mobile phase.

A typical HPLC system consists of several key components: a solvent reservoir, a high-pressure pump to propel the mobile phase, a sample injector, the analytical column where separation occurs, a detector to identify the eluted components, and a data acquisition system. wikipedia.org Common detectors include UV-Vis detectors, which measure the absorption of ultraviolet or visible light by the analytes. chemguide.co.uk The output from the detector is a chromatogram, a graph of signal intensity versus time, where each peak represents a different component of the mixture. wikipedia.org

Table 1: Illustrative HPLC Parameters for Macrocyclic Ketone Analysis

| Parameter | Specification |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 35 °C |

This table represents a hypothetical set of parameters and would require optimization for the specific analysis of this compound.

X-ray Diffraction and Crystallography for Solid-State Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials. iastate.edu It relies on the principle that when a beam of X-rays interacts with a crystal, the regularly arranged atoms cause the X-rays to diffract in specific, predictable patterns. wikipedia.org By analyzing the angles and intensities of these diffracted beams, researchers can deduce the three-dimensional arrangement of atoms within the crystal lattice. wikipedia.org

For this compound, which exists as a crystalline solid at room temperature, X-ray crystallography provides invaluable information about its solid-state structure. This includes precise measurements of bond lengths, bond angles, and conformational details of the macrocyclic ring. Such data is crucial for understanding the molecule's steric and electronic properties, which influence its reactivity and physical characteristics.

The two main XRD techniques are single-crystal XRD and powder XRD (PXRD). iastate.edu Single-crystal XRD offers the most detailed structural information, providing a complete three-dimensional model of the molecule. iastate.edu However, it requires the growth of a suitable single crystal, which can be a challenging and time-consuming process. americanpharmaceuticalreview.com

Powder XRD, on the other hand, is performed on a microcrystalline sample and is particularly useful for phase identification, assessing sample purity, and determining the degree of crystallinity. iastate.edu While it provides less structural detail than its single-crystal counterpart, advancements in computational methods have made it possible to solve complex structures from powder diffraction data. rsc.org

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Volume | VVVV.V ų |

| Z (Molecules per unit cell) | 4 |

This data is illustrative. Actual crystallographic data would be determined experimentally.

Advanced Microscopy Techniques (SEM, TEM, AFM)

Advanced microscopy techniques provide high-resolution imaging of materials at the micro- and nanoscale, offering insights into surface morphology, topography, and internal structure.

Scanning Electron Microscopy (SEM) operates by scanning a sample's surface with a focused beam of electrons. wikipedia.org The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are used to create an image. wikipedia.org SEM is particularly adept at revealing the surface topography and morphology of a sample with a large depth of field. wikipedia.orgcarleton.edu In the study of this compound, SEM could be used to examine the crystal habit, size, and surface features of its solid form.

Transmission Electron Microscopy (TEM) , in contrast to SEM, passes a beam of electrons through an ultrathin specimen. univ-rennes.frnanoscience.com The transmitted electrons are then used to form an image, providing extremely high-resolution information about the internal structure of the material, down to the atomic level. univ-rennes.frmpie.de For this compound research, TEM could potentially be used to observe the arrangement of molecules within a crystal lattice or to study any nanoscale defects or inclusions. nottingham.ac.uk Sample preparation for TEM is critical, as specimens must be electron-transparent, typically less than 100 nanometers thick. nanoscience.com

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that "feels" the surface of a sample with a sharp probe, or tip, attached to a cantilever. oxinst.comacs.org As the tip scans the surface, forces between the tip and the sample cause the cantilever to deflect. wikipedia.org A laser beam reflected off the back of the cantilever measures this deflection, which is then used to create a three-dimensional topographic map of the surface with atomic or near-atomic resolution. nanoscience.com AFM is advantageous because it can be used on a wide variety of materials, including insulators, and can be operated in different environments, such as air or liquid. nanoscience.commicro.org.au For this compound, AFM could provide detailed information about the surface roughness and molecular packing on the crystal faces.

Table 3: Comparison of Advanced Microscopy Techniques

| Technique | Principle | Information Obtained | Resolution |

| SEM | Scans surface with a focused electron beam. wikipedia.org | Surface topography, morphology, composition. wikipedia.org | Down to <1 nm. nanoscience.com |

| TEM | Transmits electrons through an ultrathin sample. univ-rennes.fr | Internal structure, crystallography, elemental composition. univ-rennes.frnottingham.ac.uk | Atomic scale (<0.2 nm). atriainnovation.com |

| AFM | Scans surface with a sharp mechanical probe. oxinst.com | 3D surface topography, roughness, mechanical properties. acs.org | Atomic/nanometer scale. oxinst.com |

Cyclotetradecanone As a Versatile Synthetic Intermediate

Precursor in Macrocyclic Natural Product Synthesis

The C14 ring of cyclotetradecanone is an ideal precursor for constructing larger macrocyclic frameworks found in various natural products, particularly those with significant biological activity or desirable fragrance properties.

This compound is a key intermediate in the synthesis of muscone (B1676871), a highly valued macrocyclic ketone known for its characteristic musk fragrance, which is indispensable in the perfume industry. researchgate.net Synthetic routes often involve the methylation of the this compound ring. For instance, a mixture of 3-methyl-cyclotetradecenones can be produced from 1-morpholino-cyclododec-1-ene, which upon hydrogenation yields 3-methyl-cyclotetradecanone. researchgate.net This compound is a close structural analog of muscone (3-methyl-cyclopentadecanone).

Furthermore, ring expansion methodologies starting from smaller cyclic ketones can lead to this compound, which is then further elaborated. For example, a successive two-carbon ring expansion of cyclododecanone (B146445) can furnish this compound. chimia.ch This ketone can then serve as a starting point for syntheses targeting muscone and other macrocyclic odorants like exaltone (cyclopentadecanone). researchgate.net

| Starting Material | Key Intermediate | Target Odorant | Synthesis Strategy |

| 1-Morpholino-cyclododec-1-ene | 3-Methyl-cyclotetradecenones | 3-Methyl-cyclotetradecanone | Saponification, Decarboxylation, Hydrogenation researchgate.net |

| Cyclododecanone | This compound | Muscone, Exaltone | Two-carbon ring expansion researchgate.netchimia.ch |

While cyclododecanone is more frequently cited as a direct precursor for certain bioactive macrocycles, the strategic ring-enlargement to this compound represents a viable pathway toward these complex targets. arkat-usa.orgresearchgate.net The fundamental chemistry developed for the functionalization and transformation of cyclododecanone is often applicable to its larger homolog, this compound, making it a valuable, albeit less direct, intermediate. The synthesis of complex natural products like the anticancer agent rosphellin and the cytotoxic sponge alkaloids motuporamines often involves the construction of large macrocyclic systems, and ketones like this compound are pivotal building blocks in these synthetic endeavors. arkat-usa.orgresearchgate.net

Synthesis of Muscone and Related Macrocyclic Odorants

Building Block for Complex Molecular Architectures

The defined, three-dimensional structure of macrocycles like this compound makes them excellent building blocks for the construction of more complex molecular architectures. irb.hr These frameworks can serve as scaffolds upon which other functional groups or molecular entities are appended, leading to novel supramolecular structures. The ability to functionalize the this compound ring at various positions allows for its incorporation into larger, more intricate systems, such as catenanes and rotaxanes, or as a core component in the design of new materials. chemistryviews.org The synthesis of such complex molecules relies on a "building block" approach, where pre-formed, well-defined components are assembled into a larger, functional whole. mdpi.comnih.gov

Investigations into Macrocyclic and Supramolecular Chemistry of Cyclotetradecanone

Macrocyclic Conformational Preferences and Dynamics

The conformational landscape of macrocycles is determined by a delicate interplay of factors including angle strain, torsional strain, and non-bonded transannular interactions. For cyclotetradecanone, a 14-membered ring ketone, these factors dictate a preference for specific three-dimensional structures.

Detailed research, including X-ray crystal structure analysis performed at low temperatures (-157 °C), has provided a definitive look into the solid-state conformation of this compound. renpharm.com This experimental work revealed that this compound adopts a specific, stable conformation. This preferred structure is described as the sciencepublishinggroup.com-2-one conformation . acs.org This notation indicates the number of bonds along the edges of the ring's quadrangular shape, with the carbonyl group located at position 2. This conformation is analogous to the preferred structures of other even-numbered large-ring ketones, such as cyclododecanone (B146445) ( google.com-2-one) and cyclohexadecanone (B1615262) ( thieme-connect.de-2-one), highlighting a predictable pattern in how these macrocycles arrange themselves to achieve maximum stability. acs.org

The molecule's dynamics are characterized by the potential to interconvert between this and other higher-energy conformations in solution, although the sciencepublishinggroup.com arrangement represents the global energy minimum. The flexibility of the 14-membered ring allows for various motions, but the energetic cost associated with disrupting the optimized network of intramolecular interactions ensures that the sciencepublishinggroup.com-2-one conformation predominates.

Conformational Data for this compound

| Parameter | Description | Source |

|---|---|---|

| Preferred Conformation | sciencepublishinggroup.com-2-one | acs.org |

| Experimental Method | X-ray Crystallography at -157 °C | renpharm.com |

| Key Feature | A quadrangular shape with sides consisting of 4, 3, 4, and 3 carbon-carbon bonds. | acs.org |

Transannular Interactions and Strain Analysis

The conformation adopted by this compound is a direct consequence of the molecule's efforts to minimize its internal strain energy. In macrocycles of this size, classical angle strain (deviation from ideal sp³ bond angles) is less significant than in small rings. renpharm.com The primary energetic penalties arise from torsional strain and transannular strain.

Torsional Strain (Pitzer Strain): This occurs due to the eclipsing of bonds on adjacent atoms. The sciencepublishinggroup.com conformation allows the carbon backbone to adopt a structure resembling an aliphatic chain, where dihedral angles can approach the ideal staggered values (anti and gauche), thus minimizing this type of strain. renpharm.com

Transannular Strain (Prelog Strain): This is a form of steric strain resulting from repulsive interactions between non-bonded atoms that are forced into close proximity across the ring. crystallography.net In this compound, this primarily involves hydrogen atoms pointing toward the ring's interior. The molecule puckers and folds into the specific sciencepublishinggroup.com shape to maximize the distance between these internal hydrogens, thereby reducing the energetic penalty of these unfavorable interactions. renpharm.commdpi.com

The minimization of these two types of strain is the principal driving force behind the conformational preference of this compound. The sciencepublishinggroup.com-2-one structure represents an optimal solution, balancing the need for staggered dihedral angles with the necessity of keeping atoms on opposite sides of the ring far apart.

Strain Analysis in this compound

| Type of Strain | Description | Relevance to this compound | Source |

|---|---|---|---|

| Angle Strain (Baeyer Strain) | Strain from deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbons). | Low. The large, flexible ring can easily accommodate near-ideal bond angles. | renpharm.com |

| Torsional Strain (Pitzer Strain) | Strain from eclipsing interactions between adjacent atoms. | Significant. The preferred conformation minimizes this by adopting staggered arrangements. | renpharm.comcrystallography.net |

| Transannular Strain (Prelog Strain) | Steric repulsion between atoms across the ring. | High. This is a major factor driving the molecule into its specific puckered sciencepublishinggroup.com conformation to avoid hydrogen-hydrogen clashes. | crystallography.netwikipedia.org |

Host-Guest Chemistry and Complexation Studies of Macrocycles

Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding site for another molecule (the guest). supramolecularevans.com While this compound is not typically a host molecule itself, it has been shown to function effectively as a guest.

A notable example is its complexation with cyclooctaamylose, a type of cyclodextrin (B1172386) composed of eight glucose units. mdpi.com Cyclodextrins are well-known host molecules with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. renpharm.comnottingham.ac.uk In a method developed for the purification of cyclooctaamylose, this compound is used as a complexing agent. When added to an aqueous solution containing cyclooctaamylose, this compound is encapsulated within the host's cavity, leading to the formation of a sparingly soluble cyclooctaamylose-cyclotetradecanone inclusion complex . mdpi.com This complex precipitates from the solution and can be easily separated by methods like centrifugation. The this compound guest can later be removed, for instance by steam distillation, to yield the purified cyclooctaamylose host. mdpi.com This process demonstrates a practical application of host-guest chemistry where this compound's size and hydrophobicity make it a suitable guest for a large cyclodextrin host.

Host-Guest System Involving this compound

| Component | Molecule | Role | Source |

|---|---|---|---|

| Host | Cyclooctaamylose (γ-Cyclodextrin) | Provides a hydrophobic cavity to encapsulate the guest. | mdpi.com |

| Guest | This compound | Fits within the host cavity, forming an inclusion complex. | mdpi.com |

| Driving Force | Hydrophobic interactions between the nonpolar interior of the host and the hydrocarbon body of the guest. | Non-covalent bonding. | renpharm.comnottingham.ac.uk |

| Application | Purification of cyclooctaamylose via precipitation of the sparingly soluble complex. | Separation Science. | mdpi.com |

Self-Assembly and Supramolecular Architectures involving Macrocycles

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While this compound itself does not exhibit prominent self-assembly behavior, it serves as a critical and versatile starting material for the synthesis of more complex macrocycles that are key components in supramolecular architectures.

The utility of this compound as a foundational building block is evident in several synthetic pathways:

Synthesis of Macrolide Musks: this compound is a direct precursor to cyclopentadecanolide (a 15-membered ring lactone) through synthetic ring expansion. renpharm.com Cyclopentadecanolide and other macrolides are important in the fragrance industry and their macrocyclic structure is a key feature in their interaction with biological receptors.

Synthesis of Cembranoids: In the field of natural product synthesis, this compound has been utilized as a starting point for constructing cembranoids. For example, an iodo-enone can be cyclized via a radical reaction to produce the this compound skeleton, which is then elaborated into more complex cembranoid precursors. Cembranoids are a large family of natural products known for their intricate structures and biological activities, which arise from their specific three-dimensional architectures.

In this context, this compound's role in supramolecular chemistry is that of an essential precursor. Its 14-carbon framework provides a ready-made macrocyclic core that can be chemically modified and expanded, enabling chemists to build the larger, more functionalized molecules required for creating advanced materials and systems based on molecular self-assembly.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The synthesis of macrocyclic ketones like cyclotetradecanone is a complex challenge that is beginning to benefit from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are being developed to accelerate the discovery and optimization of synthetic routes. mdpi.comnih.govrsc.org

ML models, a subset of AI, are trained on vast datasets of chemical reactions to recognize patterns and predict outcomes. mdpi.comnih.gov For a target molecule like this compound, an ML-driven approach can propose retrosynthetic disconnections, essentially working backward from the final product to identify potential starting materials and reaction steps. nih.gov This process, known as computer-aided synthesis planning (CASP), can uncover novel and more efficient synthetic pathways that might be overlooked by human chemists. nih.gov

One of the key challenges in applying ML to chemistry is the representation of molecules in a way that a computer can understand. rsc.org Various methods are being explored to encode the structural and chemical information of molecules for use in ML algorithms. nih.gov Furthermore, reinforcement learning techniques are being employed to refine the synthesis design process, allowing the AI to learn from its predictions and improve its ability to generate valid and optimized synthetic routes for complex molecules like macrocyclic peptides and ketones. nih.gov The goal is to create autonomous systems that can not only design a synthesis but also control robotic platforms to execute the reactions, analyze the results, and refine the process in a closed loop. mdpi.com

While still an emerging field, the application of AI and ML holds significant promise for the future of this compound synthesis, potentially leading to faster, more cost-effective, and sustainable production methods. nih.govrsc.org

Advanced Catalysis for this compound Transformations

The transformation of this compound into other valuable chemical entities is an area of active research, with a strong focus on the development of advanced catalytic systems. pnnl.gov Catalysts are crucial for controlling the selectivity and efficiency of chemical reactions, enabling transformations that would otherwise be difficult or impossible to achieve. pnnl.govpan.pl

For macrocyclic ketones like this compound, catalytic processes are key to a variety of transformations. For instance, ring expansion reactions can be used to synthesize larger macrocycles from this compound. chimia.ch This can be achieved through thermo-isomerization processes that involve biradical intermediates. chimia.ch

Another important area is the use of catalysts in oxidation reactions. For example, the Baeyer-Villiger oxidation of this compound can yield the corresponding lactone, a valuable intermediate in the synthesis of other compounds. researchgate.net Researchers are continuously seeking more efficient and environmentally friendly catalysts for such transformations.

The development of novel catalysts, including those based on transition metals like rhodium, is expanding the toolbox for functionalizing and modifying indole-based structures, a field that could have implications for transformations involving other cyclic compounds. nih.gov Furthermore, the principles of molecular catalysis, where the catalyst is dissolved in the reaction medium, allow for fine-tuning of reactivity and selectivity through modification of the catalyst's structure. pnnl.gov

Future research in this area will likely focus on the discovery of new catalysts that can perform highly selective transformations on the this compound ring, opening up new avenues for the synthesis of complex molecules and materials.

Potential in Novel Material Science Applications

This compound and its derivatives are being explored for their potential in the development of novel materials. lookchem.com The unique cyclic structure of this ketone can impart specific properties to polymers and other materials.

One area of interest is the use of cyclic ketones as monomers in polymerization reactions. For example, cyclic ketone peroxides, which can be derived from ketones like this compound, have been investigated as initiators for the polymerization of ethylenically unsaturated monomers. google.comgoogleapis.com These initiators can be particularly useful in high-temperature polymerization processes. google.com

Furthermore, macrocyclic compounds are of interest in the synthesis of mechanically interlocked polymers, such as catenanes. acs.org The synthesis of such complex architectures requires precisely designed macrocyclic building blocks.

The field of material science is constantly seeking new building blocks to create materials with tailored properties. tsukuba.ac.jpaprcomposites.com.au The ability to functionalize the this compound ring through advanced catalytic methods opens up possibilities for creating a wide range of monomers that can be incorporated into polymers, potentially leading to materials with unique thermal, mechanical, or optical properties.

Bio-Inspired Synthesis and Enzymatic Engineering for Macrocycles

Nature provides a rich source of inspiration for the synthesis of complex molecules like macrocycles. wikipedia.org Biomimetic synthesis aims to mimic the strategies that biological systems use to construct intricate molecular architectures. wikipedia.orgugent.be This approach often involves cascade reactions where multiple bonds are formed in a single operation, leading to highly efficient and elegant syntheses. wikipedia.org

The biosynthesis of many natural products involves enzymatic catalysts that operate with high selectivity and efficiency under mild conditions. googleapis.com Researchers are increasingly looking to harness the power of enzymes for the synthesis of macrocyclic ketones. googleapis.comgoogle.com This can involve using whole-cell bioconversion systems or isolated enzymes to perform specific transformations. google.com

Enzymatic engineering, the modification of enzymes to alter their function or improve their performance, is a powerful tool in this endeavor. By engineering enzymes, it may be possible to create biocatalysts that can produce this compound or its precursors from simple, renewable feedstocks. googleapis.com This approach offers the potential for more sustainable and environmentally friendly manufacturing processes compared to traditional chemical synthesis.

Bio-inspired total synthesis strategies have been successfully applied to other complex natural products, demonstrating the power of mimicking nature's synthetic pathways. chemrxiv.orgnih.gov The application of these principles to the synthesis of this compound and other macrocycles is a promising area of future research, with the potential to unlock new and more efficient routes to these valuable compounds.

常见问题

Q. What are the key physicochemical properties of cyclotetradecanone, and how are they experimentally determined?

this compound (C₁₄H₂₆O) has a molecular weight of 210.36, a melting point of 52°C, and a boiling point of 155–156°C under reduced pressure (12 Torr). Key characterization methods include nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and X-ray crystallography to resolve its crystal structure . Its SMILES notation (O=C1CCCCCCCCCCCCC1) and InChIKey (FUGDHQXYVPQGLJ-UHFFFAOYSA-N) provide standardized identifiers for computational modeling .

Q. How is this compound synthesized, and what purification methods ensure high yield?

this compound can be synthesized via cyclization of long-chain precursors or oxidation of cyclotetradecane derivatives. A documented method involves converting the compound to its semicarbazone derivative, recrystallizing it from ethanol, and hydrolyzing it back to the ketone to enhance purity . Purification via vacuum distillation under controlled pressure (10–12 Torr) is critical to avoid thermal degradation .

Q. What analytical techniques are optimal for detecting this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ ~270 nm) is effective for quantification. Fourier-transform infrared spectroscopy (FTIR) identifies the carbonyl stretch (~1715 cm⁻¹), while differential scanning calorimetry (DSC) confirms thermal stability up to its melting point .

Advanced Research Questions

Q. How do the conformational dynamics of this compound influence its reactivity in macrocyclic chemistry?

Microwave spectroscopy and X-ray crystallography reveal that this compound adopts a rectangular [3 4 3 4] conformation in the solid state, stabilized by van der Waals interactions. This conformation impacts its reactivity in ring-expansion reactions and supramolecular host-guest interactions . Computational methods (e.g., DFT) model torsional angles to predict steric hindrance in substitution reactions .

Q. What contradictions exist in the metabolic pathways of this compound, and how are they resolved in safety evaluations?

The European Food Safety Authority (EFSA) classified this compound under "Procedure B" due to insufficient evidence of metabolic detoxification. This requires toxicological studies (e.g., Ames test, in vivo NOAEL determination) to assess genotoxicity and establish safe exposure thresholds . Discrepancies in metabolic data necessitate cross-validation using isotope-labeled analogs and hepatic microsome assays .

Q. How can mixed-methods research designs address challenges in studying this compound’s environmental persistence?

A sequential exploratory design could pair quantitative LC-MS/MS analysis of environmental samples (e.g., soil, water) with qualitative interviews to identify industrial usage patterns. This triangulates data on bioaccumulation potential and anthropogenic sources .

Q. What methodological gaps exist in crystallographic studies of this compound derivatives?

While X-ray studies at −157°C resolved its low-temperature conformation, room-temperature polymorphs remain uncharacterized. Time-resolved synchrotron diffraction could elucidate phase transitions, while cryo-electron microscopy may clarify solvent interactions .

Methodological Guidance

- For conformational analysis : Combine microwave spectroscopy (gas-phase) with solid-state NMR to compare dynamic and static conformations .

- For toxicity studies : Follow EFSA’s B-side protocol, prioritizing in vitro mutagenicity assays before progressing to rodent models .

- For synthesis optimization : Use Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading) impacting semicarbazone yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。